2-异丙基-4-甲氧基苯基硼酸

描述

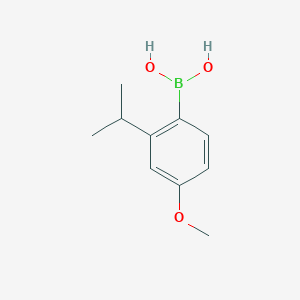

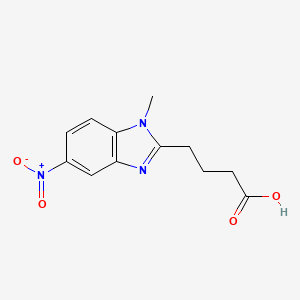

“2-Isopropyl-4-methoxyphenyl boronic acid” is a boronic acid compound with the CAS Number: 313667-09-3 . Its molecular weight is 194.04 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Isopropyl-4-methoxyphenyl boronic acid” is 1S/C10H15BO3/c1-7(2)9-6-8(14-3)4-5-10(9)11(12)13/h4-7,12-13H,1-3H3 .Chemical Reactions Analysis

Boronic acids, such as “2-Isopropyl-4-methoxyphenyl boronic acid”, have been used in various chemical reactions. For instance, they have been used in the Passerini-type three-component coupling reaction towards the synthesis of an expanded inventory of α-hydroxyketones . They have also been used in the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .Physical And Chemical Properties Analysis

“2-Isopropyl-4-methoxyphenyl boronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用

合成和化学反应性

- 区域选择性交叉偶联反应:一项研究探索了通过 2,6-二氯-9-异丙基嘌呤与 (4-甲氧基苯基)硼酸的区域选择性交叉偶联反应合成抗有丝分裂霉素维林的类胡萝卜素类似物,展示了其在创建具有细胞抑制活性的生物活性化合物中的效用 (Hocek 等人,2003 年)。

- 硼酸的保护基:已经开发出一种新型的硼酸保护基 MPMP-二醇,重点介绍了一种在温和条件下保护和解保护硼酸的方法,这对于合成化学至关重要 (Yan 等人,2005 年)。

材料科学应用

- 荧光猝灭研究:研究了硼酸衍生物的荧光猝灭行为,深入了解了相互作用机制以及开发用于生物成像的新型荧光探针的潜力 (Geethanjali 等人,2015 年)。

催化剂开发

- 酰胺形成的双功能催化剂:对 N,N-二异丙基苄胺-2-硼酸衍生物的研究导致开发出用于直接酰胺形成的改进催化剂,说明了该化合物在绿色化学和有机合成中的重要性 (Arnold 等人,2008 年)。

高级化学反应

- 四芳基五硼酸盐的形成:(4-甲氧基苯基)硼酸与芳氧合铑配合物的反应生成四芳基五硼酸盐,展示了在无机化学和复杂含硼化合物的合成中的高级应用 (Nishihara 等人,2002 年)。

安全和危害

未来方向

Boronic acids have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended, in order to obtain new promising drugs shortly .

Relevant Papers The paper “Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications” provides a comprehensive review of the synthesis and biological applications of boronic acids . Another paper, “Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis”, discusses the use of boronic acids in the Passerini-type three-component coupling reaction .

作用机制

Target of Action

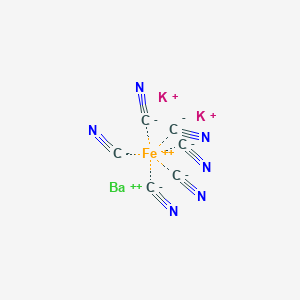

The primary target of 2-Isopropyl-4-methoxyphenyl boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2-Isopropyl-4-methoxyphenyl boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide array of diverse molecules .

Result of Action

The molecular and cellular effects of 2-Isopropyl-4-methoxyphenyl boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of 2-Isopropyl-4-methoxyphenyl boronic acid is influenced by environmental factors such as temperature and moisture . The compound is chemically stable under standard ambient conditions . The efficacy of the sm coupling reaction can be influenced by the concentration of the boronic acid .

属性

IUPAC Name |

(4-methoxy-2-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)9-6-8(14-3)4-5-10(9)11(12)13/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGLJABEWPHFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3259070.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)

![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3259086.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3259112.png)

![1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea](/img/structure/B3259132.png)

![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)

![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)